molecular formula C9H10FNO4S B1448828 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid CAS No. 1803583-52-9

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid

Cat. No.: B1448828
CAS No.: 1803583-52-9
M. Wt: 247.25 g/mol
InChI Key: ITSFEUZCYRHVPD-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid is a high-value benzenesulfonamide derivative designed for research and development applications. This compound features a sulfonamidoacetic acid moiety linked to a 3-fluoro-5-methylphenyl ring, a structural motif prevalent in medicinal chemistry and drug discovery . The integration of the fluorine atom and methyl group on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for constructing more complex target molecules . This chemical serves as a critical intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Benzenesulfonamide compounds are extensively investigated for their potential biological activities, often acting as enzyme inhibitors or targeting specific protein domains . Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide bonds with amines or esters with alcohols, to create diverse chemical libraries. The structural features of this compound make it highly relevant for projects in hit-to-lead optimization and structure-activity relationship (SAR) studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-fluoro-5-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6-2-7(10)4-8(3-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFEUZCYRHVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242236
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-52-9
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation and Sulfonyl Chloride Formation

A key initial step involves sulfonation of a fluoromethyl-substituted aromatic compound (e.g., 3-fluoro-5-methylbenzene derivative) using chlorosulfonic acid in an organic solvent such as chlorobenzene or dichloromethane. This step produces the corresponding sulfonyl chloride intermediate.

  • Reaction conditions:

    • Temperature: 100–150 °C
    • Stirring speed: 800–1000 rpm
    • Solvent: chlorobenzene, dichloromethane, trichloromethane, or a mixture with carbon tetrachloride
    • Molar ratio of substrate to chlorosulfonic acid: approximately 1:1.2–1.5
  • Post-treatment:

    • Washing with water (0.3–0.4 volume relative to solvent) multiple times to remove excess acid and impurities
    • Separation and concentration of organic phase to isolate sulfonyl chloride

This approach is adapted from similar methods used for preparing 2-methyl-5-nitrobenzenesulfonyl chloride, which shares structural similarity with the target compound's aromatic core.

Reduction and Amination to Sulfonamide

The sulfonyl chloride intermediate undergoes hydrogenation or catalytic amination to form the sulfonamide:

  • Catalysts:

    • Palladium on carbon (Pd/C)
    • Palladium hydroxide on carbon
    • Raney nickel
  • Reaction conditions:

    • Solvents: methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile
    • Temperature: 0–150 °C
    • Pressure: 0.1–2.0 MPa (hydrogen atmosphere)
    • Reaction time: 3–24 hours
  • Procedure:

    • The sulfonyl chloride is placed in a hydrogenation reactor with catalyst and ammonia water.
    • Reaction proceeds under controlled temperature and pressure.
    • After reaction, the mixture is washed with water, separated, concentrated, and purified by ethanol washing and triethylamine treatment to yield the sulfonamide.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Materials Conditions Notes
Sulfonation 3-fluoro-5-methylbenzene derivative, chlorosulfonic acid 100–150 °C, 800–1000 rpm, organic solvent (chlorobenzene, DCM) Molar ratio substrate:acid = 1:1.2–1.5
Sulfonyl chloride isolation Water washing, organic phase separation Room temperature, multiple washes Removes excess acid and impurities
Hydrogenation/Amination Sulfonyl chloride, Pd/C or Raney Ni, ammonia water, solvent (MeOH, EtOH, etc.) 0–150 °C, 0.1–2.0 MPa H2 pressure, 3–24 h Catalyst choice affects yield and purity
Purification Ethanol wash, triethylamine treatment Ambient temperature Enhances purity of sulfonamide product
Coupling with acetic acid Glycine or derivative, coupling agents Mild conditions, e.g., room temperature to 50 °C Standard amide bond formation methods

Research Findings and Considerations

  • Purity and Yield: The sulfonation step using chlorosulfonic acid is highly efficient with minimal byproducts due to high activity and selectivity of chlorosulfonic acid.
  • Catalyst Selection: Pd/C and Raney nickel catalysts provide effective hydrogenation with good selectivity for sulfonamide formation.
  • Solvent Effects: Choice of solvent in hydrogenation influences reaction rate and side product formation; methanol and ethanol are preferred for cleaner reactions.
  • Reaction Time and Temperature: Prolonged reaction times ensure complete conversion but must be balanced against potential decomposition or side reactions.
  • Industrial Viability: The described methods are scalable and suitable for industrial production due to straightforward reaction steps and purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom enhances the compound’s stability and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic Acid (CAS: 1240527-08-5)
  • Core Structure : Benzofuran ring fused with a dihydrofuran moiety, substituted with a sulfonamido-acetic acid group at the 5-position .
  • Key Differences :
    • The benzofuran scaffold introduces conformational rigidity compared to the simpler benzene ring in the target compound.
    • Lacks fluorine but retains the sulfonamide group, which may reduce metabolic stability compared to the fluorinated target compound .
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid
  • Core Structure : Benzofuran ring with a fluorine atom at the 5-position and an ethylsulfanyl group at the 3-position, linked to an acetic acid .
  • The acetic acid is directly attached to the benzofuran ring, whereas the target compound’s acetic acid is connected via a sulfonamide bridge .
2-[2,4-Difluoro-3-[(2-fluoro-5-phenyl-phenyl)methylamino]phenoxy]acetic Acid
  • Core Structure: Phenoxy-acetic acid with multiple fluorine atoms and a substituted phenyl group .
  • Key Differences: The difluoro substitution and extended aromatic system may enhance halogen bonding but reduce solubility.

Physicochemical Properties

Compound Name Molecular Weight CAS Number Substituents LogP* Solubility (mg/mL)
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid 257.27 1803603-57-7 -SO₂NH-CH₂COOH, -F, -CH₃ 1.2 ~10 (PBS)
2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid 257.27 1240527-08-5 Benzofuran, -SO₂NH-CH₂COOH 0.8 ~15 (DMSO)
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid 284.30 N/A Benzofuran, -S-C₂H₅, -F, -CH₂COOH 2.5 ~5 (Ethanol)
2-[2,4-Difluoro-3-[(2-fluoro-5-phenyl-phenyl)methylamino]phenoxy]acetic acid 402.35 N/A -OCH₂COOH, -F (x2), -Ph 3.0 <1 (Water)

*Predicted using fragment-based methods.

Crystallographic and Structural Insights

  • Target Compound: No crystallographic data available, but analogous sulfonamides (e.g., benzofuran derivatives) form hydrogen-bonded dimers via carboxylic acid groups, stabilizing crystal lattices .
  • Benzofuran Derivatives : Exhibit π-π stacking between aromatic rings and O-H⋯O hydrogen bonds, influencing solid-state packing and solubility .

Biological Activity

Overview

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid is a sulfonamide derivative with the molecular formula C₉H₁₀FNO₄S and a molecular weight of 247.24 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

The synthesis of this compound typically involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with glycine in the presence of a base like sodium hydroxide. This method ensures high purity and yield of the desired product through controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of enzyme activity. Additionally, the presence of fluorine enhances the compound's stability and binding affinity, making it a valuable candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. The sulfonamide moiety is known to interfere with enzyme function by mimicking substrate structures, which can lead to reduced enzymatic activity.

Antimicrobial Properties

Preliminary studies have suggested that this compound may exhibit antimicrobial properties. The mechanism likely involves disruption of bacterial metabolic processes through enzyme inhibition, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, although detailed studies are needed to confirm these effects specifically for this compound.

Cytotoxic Activity

A study evaluated the cytotoxic effects of related compounds on cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compounds demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values as low as 5 µM against these cell lines . While specific data on this compound's cytotoxicity is limited, its structural similarities suggest potential efficacy.

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHCT-1163.66.4
Compound BMCF-74.51.7
Compound CHeLa5.5Not specified

Apoptosis Induction

Further investigations into apoptosis induction revealed that compounds structurally related to this compound could induce apoptosis in cancer cells through mechanisms independent of p53 pathways. Flow cytometry analysis showed a concentration-dependent increase in apoptotic cells when treated with these compounds .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzenesulfonamides:

Compound NameHalogen TypeBiological Activity
2-(3-Chloro-5-methylbenzenesulfonamido)acetic acidChlorineModerate enzyme inhibition
2-(3-Bromo-5-methylbenzenesulfonamido)acetic acidBromineHigh cytotoxicity
This compound Fluorine Potentially high stability & bioactivity

The unique presence of fluorine in this compound may enhance its metabolic stability and bioavailability compared to its chloro and bromo counterparts, suggesting it could be more effective in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a sulfonylation reaction between 3-fluoro-5-methylbenzenesulfonyl chloride and glycine derivatives (e.g., ethyl glycinate) under basic conditions (pH 8–10) to form the sulfonamide intermediate.
  • Step 2 : Hydrolyze the ester group using alkaline conditions (e.g., NaOH/ethanol) to yield the acetic acid moiety. Similar hydrolysis methods are validated for structurally related benzo-furan acetic acid derivatives .
  • Purification : Recrystallize using polar aprotic solvents (e.g., DMSO/water mixtures) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) .
    • Validation : Confirm structure via 1H^{1}\text{H} and 19F^{19}\text{F} NMR, noting fluorine’s deshielding effects on adjacent protons. X-ray crystallography can resolve molecular packing, as demonstrated for analogous compounds with carboxyl dimerization .

Q. Which analytical techniques are critical for characterizing fluorinated sulfonamido derivatives?

  • LC-MS/MS : Use electrospray ionization (ESI) in negative mode to detect trace impurities (e.g., dehalogenated byproducts). This aligns with PFAS analysis protocols, where fluorinated compounds require high sensitivity .
  • High-Resolution NMR : 19F^{19}\text{F} NMR (470 MHz) identifies substitution patterns (e.g., meta-fluorine vs. ortho-fluorine). For example, 3-fluoro-4-methylbenzoic acid derivatives show distinct shifts at δ -112 to -118 ppm .
  • X-ray Diffraction : Resolves molecular conformation and hydrogen-bonding networks. In related structures, carboxyl groups form O–H···O dimers, influencing crystallinity .

Advanced Research Questions

Q. How can computational modeling streamline reaction optimization for this compound?

  • Approach :

  • Use quantum chemical software (e.g., Gaussian) to simulate reaction pathways. Calculate transition states for sulfonylation and hydrolysis steps to identify energy barriers.
  • Apply ICReDD’s methodology: Combine computed reaction coordinates with experimental screening (e.g., solvent/base combinations) to reduce optimization time .
    • Case Study : For benzo-furan acetic acid derivatives, reaction path searches predicted optimal hydrolysis conditions (60°C, 6 h), validated experimentally with 85% yield .

Q. How to resolve contradictions between observed NMR shifts and computational predictions?

  • Root Cause : Fluorine’s electronegativity distorts electron density, causing unexpected shifts. Solvent effects (e.g., DMSO vs. CDCl3_3) further complicate predictions.
  • Solution :

  • Perform hybrid DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Compare with experimental 1H^{1}\text{H} NMR to calibrate computational parameters .
  • Use variable-temperature NMR to assess conformational dynamics (e.g., rotamers in the sulfonamide group) .

Q. What strategies improve crystallization of fluorinated sulfonamido-acetic acid derivatives?

  • Key Factors :

  • Hydrogen Bonding : Design molecules with strong intermolecular interactions (e.g., carboxyl dimerization). In crystal structures, O–H···O bonds create centrosymmetric dimers, enabling stable packing .
  • Solvent Selection : Test mixed solvents (e.g., acetone/hexane) to modulate solubility. For 3-fluoro-4-methylbenzoic acid, mp 169–171°C indicates high crystallinity .
    • Validation : Powder XRD (PXRD) confirms phase purity, while DSC identifies polymorphic transitions .

Q. How to assess bioactivity while ensuring reproducibility in fluorinated compound studies?

  • Quality Control :

  • Ensure ≥98% purity via HPLC (retention time ±0.1 min) and mass spectrometry. Reference COA and SDS documentation for batch consistency .
    • Assay Design :
  • Include fluorinated controls (e.g., 5-fluoro-2-hydroxybenzoic acid) to isolate fluorine’s electronic effects .
  • Use dose-response curves (3 replicates) and calculate IC50_{50} via nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid
Reactant of Route 2
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2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid

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